

Measuring the Efficacy of EML425 in Inhibiting CBP/p300: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The paralogous proteins CREB-binding protein (CBP) and p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression. Through the acetylation of histone and non-histone proteins, CBP/p300 act as transcriptional co-activators in numerous signaling pathways essential for cell proliferation, differentiation, and apoptosis. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets.

EML425 is a potent and selective inhibitor of CBP/p300. These application notes provide detailed protocols for assessing the efficacy of EML425 in inhibiting CBP/p300, both biochemically and in a cellular context. The following sections include quantitative data on EML425's inhibitory activity, step-by-step experimental protocols, and diagrams illustrating the relevant signaling pathways and experimental workflows.

Data Presentation

The inhibitory activity of EML425 against CBP and p300 has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



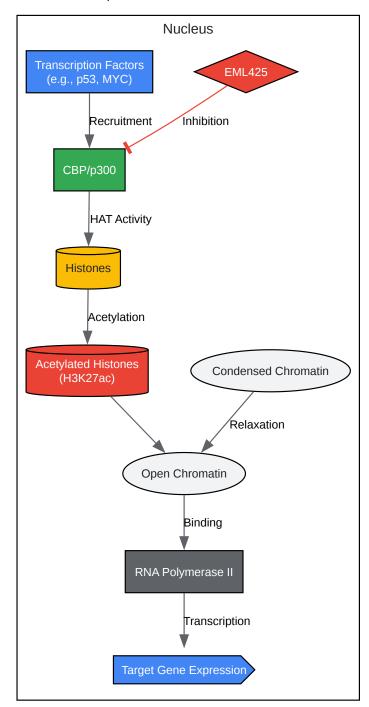
| Target | IC50 (μM) |
|--------|-----------|
| p300 | 2.9 |
| СВР | 1.1 |

Table 1: In vitro inhibitory activity of EML425 against p300 and CBP histone acetyltransferases.

Signaling Pathways and Mechanism of Action

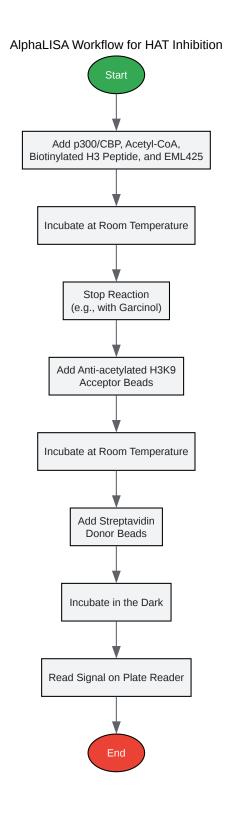
CBP/p300 are key regulators of gene transcription. They are recruited to gene promoters and enhancers by transcription factors. Once recruited, their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of lysine residues on histone tails (e.g., H3K27ac). This modification neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is accessible to the transcriptional machinery, thereby promoting gene expression. EML425 exerts its inhibitory effect by targeting the HAT activity of CBP/p300.





CBP/p300-Mediated Gene Activation





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